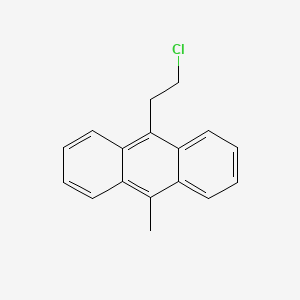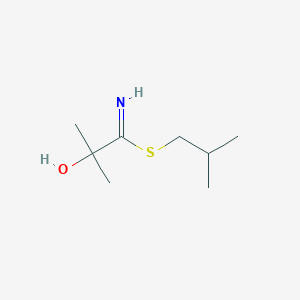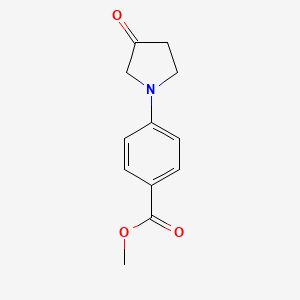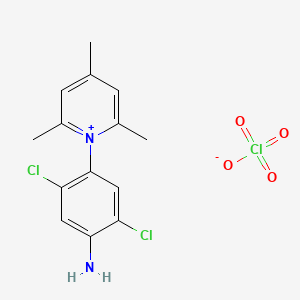![molecular formula C16H20O3S B14377771 Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate CAS No. 88354-74-9](/img/structure/B14377771.png)
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl ring substituted with a phenylsulfanyl group and an oxo group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate typically involves the reaction of cyclohexanone with phenylsulfanyl chloride under basic conditions to introduce the phenylsulfanyl group. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxo group may also participate in hydrogen bonding or other interactions with biological molecules, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl [2-oxo-4-(phenylsulfanyl)cyclohexyl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl [2-oxo-4-(phenylsulfanyl)cyclohexyl]acetate: Similar structure but with the oxo group at a different position.
Uniqueness
Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
88354-74-9 |
|---|---|
Fórmula molecular |
C16H20O3S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
ethyl 2-(3-oxo-4-phenylsulfanylcyclohexyl)acetate |
InChI |
InChI=1S/C16H20O3S/c1-2-19-16(18)11-12-8-9-15(14(17)10-12)20-13-6-4-3-5-7-13/h3-7,12,15H,2,8-11H2,1H3 |
Clave InChI |
LECSWHFLWKSCHJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCC(C(=O)C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)


![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)




![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
phosphanium chloride](/img/structure/B14377772.png)
